molecular formula C18H20ClN5 B14965618 1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14965618
M. Wt: 341.8 g/mol
InChI Key: VWURPNXWVGHVKI-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a 4-methylpiperidin-1-yl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 5-chloro-2-methylphenyl group and the 4-methylpiperidin-1-yl group through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound may undergo hydrolysis in the presence of acids or bases, leading to the cleavage of certain bonds and the formation of new products.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    1-(5-chloro-2-methylphenyl)-3-phenylurea: This compound shares the 5-chloro-2-methylphenyl group but has a different core structure and functional groups.

    4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine core and the 4-methylpiperidin-1-yl group but lacks the 5-chloro-2-methylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20ClN5/c1-12-5-7-23(8-6-12)17-15-10-22-24(18(15)21-11-20-17)16-9-14(19)4-3-13(16)2/h3-4,9-12H,5-8H2,1-2H3

InChI Key

VWURPNXWVGHVKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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